OfHex1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

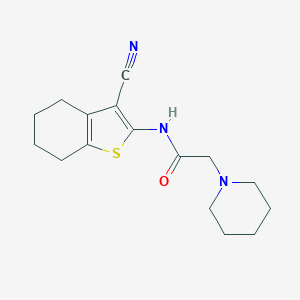

Formule moléculaire |

C16H21N3OS |

|---|---|

Poids moléculaire |

303.4 g/mol |

Nom IUPAC |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C16H21N3OS/c17-10-13-12-6-2-3-7-14(12)21-16(13)18-15(20)11-19-8-4-1-5-9-19/h1-9,11H2,(H,18,20) |

Clé InChI |

XXURZILITLKWSP-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N |

SMILES canonique |

C1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Inhibition of OfHex1, a Key Enzyme in Insect Chitin Metabolism

Disclaimer: The specific compound "OfHex1-IN-2" was not identified in a comprehensive search of the available scientific literature. This guide will focus on the well-documented mechanisms of action of various inhibitors targeting OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer, Ostrinia furnacalis. This enzyme is a significant target for the development of novel and environmentally-friendly pesticides.

Introduction to OfHex1

OfHex1 is a crucial enzyme in the chitin (B13524) catabolism pathway of the Asian corn borer, Ostrinia furnacalis, a major agricultural pest.[1] Chitin, a polymer of N-acetylglucosamine (GlcNAc), is a primary component of the insect exoskeleton. The degradation of chitin is essential for insect growth, molting, and development.[2][3] OfHex1 functions as an exo-splitting enzyme, specifically hydrolyzing terminal β-N-acetyl-D-hexosamine residues from the non-reducing end of chitin oligosaccharides.[1] Its transcriptional levels increase significantly before the molting stage, highlighting its critical role in this process.[1] The unique presence and essential function of OfHex1 in insects, and its absence in vertebrates and plants, make it an attractive and specific target for the design of selective insecticides.[2][4][5]

Mechanism of Action of OfHex1 Inhibitors

The primary mechanism of action for OfHex1 inhibitors involves the competitive blockade of the enzyme's active site. By binding to the active site, these inhibitors prevent the natural substrate, chito-oligosaccharides, from being hydrolyzed. This disruption of chitin metabolism leads to defects in molting and, ultimately, to insect mortality.[3]

The active site of OfHex1 has a distinct size and shape that differentiates it from homologous enzymes in other organisms, such as humans, which allows for the development of species-specific inhibitors.[5][6] The entrance to the active pocket of OfHex1 is comprised of three hydrophobic walls. Key amino acid residues, including V327, E328, Y471, W490, W322, W483, and V484, are crucial for substrate binding and catalysis.[7] Inhibitors are designed to interact with these residues, often through hydrophobic interactions and hydrogen bonding, to achieve potent and selective inhibition.[3][8]

Several classes of OfHex1 inhibitors have been identified and studied, including:

-

C-glycoside derivatives: These compounds mimic the sugar-like substrate of OfHex1. For instance, compound C7, a C-glycoside triazole, demonstrated potent inhibition with a Ki value of 4.39 μM.[8] Another study identified a C-glycosidic oximino carbamate, compound 7k, with an IC50 of 47.47 μM.[9]

-

Glycosylated naphthalimides: Compounds 15r and 15y are examples from this class, with Ki values of 5.3 μM and 2.7 μM, respectively. These have shown high selectivity for OfHex1 over human hexosaminidases.[10]

-

Natural product analogs: Allosamidin, a known chitinase (B1577495) inhibitor, has also been shown to inhibit OfHex1. Its ability to target both OfHex1 (a GH20 family enzyme) and chitinase (a GH18 family enzyme) makes it a multi-target inhibitor.[5]

-

Virtually screened compounds: Computational methods have been employed to identify novel small molecule inhibitors. One such study identified a compound with a Ki of 28.9 ± 0.5 μM that exhibited high selectivity.[2]

Quantitative Data for OfHex1 Inhibitors

The following table summarizes the inhibitory activities of various compounds against OfHex1.

| Inhibitor Class | Compound | Ki (μM) | IC50 (μM) | Reference |

| C-glycoside triazole | C7 | 4.39 | - | [8] |

| C-glycosidic oximino carbamate | 7k | - | 47.47 | [9] |

| Glycosylated naphthalimide | 15r | 5.3 | - | [10] |

| Glycosylated naphthalimide | 15y | 2.7 | - | [10] |

| Virtually Screened Compound | 5 | 28.9 ± 0.5 | > 100 (human) | [2] |

Experimental Protocols

The identification and characterization of OfHex1 inhibitors typically involve a combination of computational and experimental techniques.

4.1. Virtual Screening and Molecular Modeling

-

Objective: To computationally identify potential inhibitors from large compound libraries.

-

Methodology: A three-pronged virtual screening strategy is often employed using software like Schrödinger Suite.[3][4]

-

Library Preparation: A library of commercially available or custom-synthesized compounds is prepared for docking. This involves generating 3D conformers of each molecule.[4]

-

Glide Docking: The prepared library is docked against the crystal structure of OfHex1 (PDB ID: 3NSN). The docking scores are used to rank the compounds based on their predicted binding affinity.[3][4]

-

Specificity Screening: To ensure selectivity, the top-scoring hits are also docked against homologous human enzymes (e.g., PDB ID: 1NP0) and non-target insect enzymes. Compounds that show specific binding to OfHex1 are selected for further analysis.[4]

-

Molecular Dynamics (MD) Simulations: MD simulations are performed to study the stability of the inhibitor-enzyme complex and to analyze the detailed molecular interactions.[2][4][10]

-

4.2. Enzyme Inhibition Assay

-

Objective: To experimentally determine the inhibitory activity (IC50 and/or Ki) of the candidate compounds.

-

Methodology:

-

Enzyme Preparation: Recombinant OfHex1 is expressed and purified.

-

Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified OfHex1 enzyme, a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide), and varying concentrations of the inhibitor in a suitable buffer.

-

Data Measurement: The reaction is incubated at an optimal temperature, and the absorbance of the product (p-nitrophenol) is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation. The Ki value can be determined from the IC50 value or through kinetic studies at varying substrate concentrations.

-

Visualizations

Caption: Chitin degradation pathway and the inhibitory action of OfHex1 inhibitors.

References

- 1. A novel beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis (Guenée) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A modeling study for structure features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its novel inhibitor allosamidin: species selectivity and multi-target characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Active-pocket size differentiating insectile from bacterial chitinolytic β-N-acetyl-D-hexosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-oriented molecular extension strategies unlock C-glycoside insecticides targeting OfChtII and OfHex1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biologically evaluation and molecular docking of C-glycosidic oximino carbamates as novel OfHex1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Allosteric Landscape: A Technical Guide to the OfHex1-IN-2 Binding Site on OfHex1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site for inhibitors on Ostrinia furnacalis β-N-acetylhexosaminidase 1 (OfHex1), a critical enzyme in the chitin (B13524) degradation pathway of this major agricultural pest. The information presented herein is curated from peer-reviewed scientific literature to support the rational design of novel, selective, and potent insecticides. While a specific inhibitor designated "OfHex1-IN-2" is not explicitly detailed in the current body of published research, this document focuses on the well-characterized binding interactions of potent and structurally elucidated inhibitors, which can be considered archetypes for understanding the binding of any potent inhibitor, including a hypothetical "this compound".

Executive Summary

OfHex1 represents a promising target for the development of species-specific and environmentally benign pesticides. Its inhibition disrupts the molting process in insects, leading to mortality. The enzyme possesses a distinct active site and a notable "+1 subsite" that is absent in its human orthologs, offering a prime opportunity for selective inhibitor design. This guide synthesizes the current understanding of the inhibitor binding site, presenting key quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and experimental workflows.

Quantitative Inhibitor Binding Data

The following tables summarize the inhibitory activities of various compounds against OfHex1. This data is essential for structure-activity relationship (SAR) studies and for benchmarking new potential inhibitors.

| Inhibitor | Type | Ki (μM) | IC50 (μM) | Selectivity over HsHexB and hOGA | Reference |

| Compound 15r | Glycosylated Naphthalimide | 5.3 | - | High | [1] |

| Compound 15y | Glycosylated Naphthalimide | 2.7 | - | High | [1] |

| Compound 5 | Virtual Screening Hit | 28.9 ± 0.5 | > 100 | Significant | [2][3] |

| Compound 7k | C-glycosidic oximino carbamate | - | 47.47 | - | [4] |

| Berberine | Natural Product | 12 | - | - | [5] |

| SYSU-1 (Berberine analog) | Natural Product Analog | 8.5 | - | - | [5] |

| Compounds 10k, 10u, 10v | Competitive Inhibitors | 4.30, 3.72, 4.56 | - | - | [5] |

| Q1 | Naphthalimide-thiadiazole dyad | 4.28 | - | Active against HsHexB (Ki = 2.15 μM) | [6] |

| Q2 | Naphthalimide-thiadiazole dyad | 0.3 | > 100 | High | [6] |

| C7 | C-glycoside triazole | 4.39 | - | - | [7] |

The OfHex1 Inhibitor Binding Site: A Structural Overview

The crystal structure of OfHex1, particularly in complex with the potent inhibitor TMG-chitotriomycin, has provided invaluable insights into the architecture of the binding site.[8][9] The active site is a cleft, and of particular importance is the presence of a "+1 subsite" which is crucial for the binding of chitin-derived substrates and their mimics.[8]

Key amino acid residues that play a pivotal role in inhibitor binding include:

-

Trp490: Located in the +1 subsite, this residue is critical for selective inhibition. It forms π-π stacking interactions with the inhibitor scaffolds, a key feature for high-affinity binding.[6][8] Mutation of Trp490 to Alanine resulted in a 2,277-fold decrease in sensitivity to TMG-chitotriomycin.[8][9]

-

Trp448: This "lid" residue is involved in an "open-close" mechanism at the entrance of the active site.[8][9] It contributes to the hydrophobic interactions within the binding pocket.[10] Mutation of Trp448 to Alanine or Phenylalanine led to a more than 1,000-fold loss in enzyme activity.[8]

-

Glu328: This residue forms important polar interactions, such as hydrogen bonds, with inhibitors.[10]

-

Catalytic Triad (B1167595) (Asp249, His303, and Glu368): These residues are highly conserved and are essential for the catalytic activity of the enzyme.[11] Inhibitors often interact with or near this triad to exert their effect.

The binding of inhibitors to OfHex1 is typically characterized by a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding. The unique presence and conformation of residues like Trp490 in the +1 subsite of OfHex1, which are absent in human hexosaminidases, provide a structural basis for the design of selective inhibitors.[12][13]

Experimental Protocols

The following sections detail the methodologies used to characterize the interaction between inhibitors and OfHex1.

Enzymatic Activity Assay

This protocol is fundamental for determining the inhibitory potency of a compound.

-

Enzyme and Substrate Preparation: Recombinant OfHex1 is expressed and purified. A chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is used.[14]

-

Reaction Mixture: The assay is typically performed in a 96-well plate. A reaction mixture containing the purified OfHex1 enzyme in an appropriate buffer (e.g., Britton-Robinson wide range pH buffers to determine optimal pH) is prepared.[14]

-

Inhibitor Addition: The test compound (potential inhibitor) is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of the substrate (e.g., pNP-GlcNAc). The mixture is incubated at a controlled temperature (e.g., 30°C).[14]

-

Termination and Detection: The reaction is stopped by adding a solution such as 0.5 M Na2CO3. The amount of product formed (e.g., p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.[14]

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated. Kinetic parameters like Ki can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using methods like Dixon plots.[5]

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex.

-

Protein Crystallization: Purified OfHex1 is crystallized, often using the hanging-drop vapor-diffusion method.

-

Soaking or Co-crystallization: The inhibitor is introduced to the protein crystals by either soaking the crystals in a solution containing the inhibitor or by co-crystallizing the protein in the presence of the inhibitor.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic coordinates of the protein and the bound inhibitor are modeled and refined. The crystal structures of OfHex1 and its complex with TMG-chitotriomycin were determined at a resolution of 2.1 Å.[8][9]

Molecular Docking and Molecular Dynamics (MD) Simulations

These computational methods are used to predict and analyze the binding mode of inhibitors.

-

System Preparation: The 3D structure of OfHex1 (e.g., from the Protein Data Bank, PDB ID: 3NSN) and the inhibitor are prepared.[15][16][17] This involves adding hydrogen atoms, assigning charges, and defining the binding site.

-

Molecular Docking: The inhibitor is "docked" into the defined binding site of the protein using software like Glide.[15][17] The program samples different orientations and conformations of the inhibitor and scores them based on their predicted binding affinity.

-

Molecular Dynamics Simulations: The most promising docked poses are subjected to MD simulations using software like Desmond.[15] This involves simulating the movement of the protein-inhibitor complex over time (e.g., 40 ns) in a simulated physiological environment.[16]

-

Analysis: The simulation trajectories are analyzed to assess the stability of the binding mode, identify key interactions (e.g., hydrogen bonds, π-π stacking), and calculate binding free energies using methods like MM/GBSA.[10][16]

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of OfHex1 inhibitors.

Caption: Workflow for OfHex1 inhibitor discovery.

Caption: OfHex1 inhibitor binding interactions.

Conclusion

The detailed structural and biochemical understanding of the OfHex1 inhibitor binding site provides a solid foundation for the development of next-generation insecticides. The presence of a unique +1 subsite, and key residues like Trp490, are critical features to exploit for achieving high potency and selectivity. The methodologies and data presented in this guide are intended to empower researchers in their efforts to design and optimize novel OfHex1 inhibitors, ultimately contributing to more effective and sustainable pest management strategies.

References

- 1. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, biologically evaluation and molecular docking of C-glycosidic oximino carbamates as novel OfHex1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-oriented molecular extension strategies unlock C-glycoside insecticides targeting OfChtII and OfHex1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural determinants of an insect beta-N-Acetyl-D-hexosaminidase specialized as a chitinolytic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Determinants of an Insect β-N-Acetyl-d-hexosaminidase Specialized as a Chitinolytic Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the structure-affinity relationships and solvation effects between OfHex1 and inhibitors using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A modeling study for structure features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its novel inhibitor allosamidin: species selectivity and multi-target characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular and Biochemical Characterization of a Novel β-N-Acetyl-D-Hexosaminidase with Broad Substrate-Spectrum from the Aisan Corn Borer, Ostrinia Furnacalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Unveiling OfHex1-IN-2: A Technical Overview of a Potent Insect-Specific Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OfHex1-IN-2, also identified as compound I-79 and CL-278474, is a potent and specific inhibitor of β-N-acetylhexosaminidase from the Asian corn borer, Ostrinia furnacalis (OfHex1). This enzyme is critical for the insect's growth and development, making it a promising target for the development of novel, environmentally-friendly insecticides. This document provides a concise overview of the available technical information on this compound, focusing on its identity and discovery context. However, a comprehensive in-depth guide with detailed experimental protocols, extensive quantitative data, and signaling pathway diagrams cannot be fully compiled as the primary scientific literature detailing its synthesis and biological evaluation is not publicly available at this time.

Introduction to OfHex1 as an Insecticidal Target

Ostrinia furnacalis, a major agricultural pest, relies on the enzyme β-N-acetyl-D-hexosaminidase (OfHex1) for the breakdown of chitin (B13524), a key component of its exoskeleton. Inhibition of OfHex1 disrupts the molting process, leading to insect mortality. The specificity of inhibitors for insect OfHex1 over its human counterparts is a critical aspect of developing safer and more targeted pesticides. The discovery of potent and selective OfHex1 inhibitors, therefore, represents a significant advancement in agrochemical research.

Identification and Properties of this compound

This compound has been identified through various chemical supplier databases. While detailed experimental data from primary research is not accessible, the following identifiers are confirmed:

-

Compound Name: this compound

-

Synonyms: Compound I-79, CL-278474

-

CAS Number: 58125-33-0

The compound is commercially available from suppliers of research chemicals, indicating its potential use in ongoing research and development in the field of insecticides.[1][2]

Discovery and Synthesis

Information regarding the specific discovery and synthesis of this compound is not available in the public scientific literature based on extensive searches of its known identifiers. Chemical suppliers list it as a potent OfHex1 inhibitor, but the original research publication detailing its discovery, synthetic route, and characterization has not been identified.

The general methodology for discovering novel OfHex1 inhibitors, as described in related literature, often involves a combination of virtual screening of chemical libraries, followed by chemical synthesis and enzymatic assays to determine inhibitory activity and selectivity.

Hypothetical Discovery and Synthesis Workflow:

The following diagram illustrates a generalized workflow for the discovery and synthesis of a novel inhibitor like this compound, based on common practices in the field.

Caption: Generalized workflow for the discovery and optimization of a novel enzyme inhibitor.

Quantitative Data

A comprehensive table of quantitative data, including IC50/Ki values, pharmacokinetic profiles, and in vivo efficacy, cannot be provided due to the absence of the primary research article for this compound. For context, other reported OfHex1 inhibitors have shown inhibitory activities (Ki or IC50 values) in the micromolar range.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound, OfHex1 enzyme inhibition assays, and other relevant biological evaluations are not available.

General Protocol for OfHex1 Inhibition Assay (Based on related literature):

A typical enzyme inhibition assay for OfHex1 would involve:

-

Expression and Purification of Recombinant OfHex1: The OfHex1 enzyme is produced in a suitable expression system (e.g., Pichia pastoris) and purified.

-

Enzymatic Reaction: A chromogenic or fluorogenic substrate (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide) is incubated with the purified OfHex1 enzyme in a suitable buffer.

-

Inhibitor Testing: The reaction is carried out in the presence of varying concentrations of the inhibitor (this compound).

-

Data Analysis: The rate of product formation is measured spectrophotometrically or fluorometrically. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve.

Signaling Pathway

OfHex1 is an enzyme involved in the catabolism of chitin, a structural polysaccharide. It is not typically considered part of a classical signaling pathway. The logical relationship is more of a metabolic process critical for insect survival.

The following diagram illustrates the role of OfHex1 in chitin degradation and the inhibitory action of this compound.

Caption: Inhibition of the OfHex1-mediated chitin degradation pathway by this compound.

Conclusion and Future Directions

This compound is a commercially available, potent inhibitor of the insect-specific enzyme OfHex1, positioning it as a valuable tool for research in the development of novel insecticides. However, the lack of publicly available primary research data on its discovery, synthesis, and detailed biological activity limits a comprehensive technical evaluation. Future work should focus on the publication of these critical data to enable the wider scientific community to build upon this discovery and accelerate the development of next-generation, safer crop protection agents. Researchers interested in this compound are encouraged to investigate its properties further and contribute to the public knowledge base.

References

An In-depth Technical Guide to the Enzyme Kinetics and Inhibition of OfHex1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics and inhibition of OfHex1, a key β-N-acetyl-D-hexosaminidase involved in the chitin (B13524) degradation pathway of the Asian corn borer, Ostrinia furnacalis. Given its critical role in insect molting, OfHex1 has emerged as a significant target for the development of novel and environmentally-friendly insecticides. This document details the kinetic parameters of OfHex1, the inhibition constants (Ki) for a range of compounds, the experimental methodologies for these determinations, and the broader context of the chitin metabolic pathway.

Introduction to OfHex1

OfHex1 (EC 3.2.1.52) is a glycoside hydrolase that catalyzes the removal of terminal N-acetyl-D-hexosamine residues from chitin oligomers. This enzymatic activity is the final and crucial step in the breakdown of chitin, a major component of the insect exoskeleton. By degrading the old cuticle, OfHex1 allows for the proper molting and growth of the insect. Inhibition of OfHex1 disrupts this vital process, leading to molting failure and eventual mortality, making it an attractive target for selective pest control.

Enzyme Kinetics of OfHex1

The enzymatic activity of OfHex1 is typically characterized using chromogenic or fluorogenic substrates that mimic the natural chitooligosaccharide substrates. The most commonly used substrate is p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). The hydrolysis of this substrate by OfHex1 releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

While specific Km and kcat values for OfHex1 with its natural substrates are not extensively reported in the provided search results, the focus of recent research has been heavily on the characterization of its inhibitors.

Inhibition of OfHex1: A Promising Avenue for Insecticide Development

A wide array of compounds has been investigated for their inhibitory activity against OfHex1. These inhibitors are broadly classified as either glycosyl-based or non-glycosyl-based. The inhibition constant (Ki) is a critical parameter for evaluating the potency of these inhibitors. A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme.

Inhibition Constant (Ki) Data

The following tables summarize the reported inhibition constants (Ki) for various compounds against OfHex1. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Glycosyl-Based Inhibitors of OfHex1

| Inhibitor | Ki (µM) | Inhibition Type | Reference |

| TMG-chitotriomycin | 0.065 | Competitive | [1][2] |

| Compound 15y (glycosylated naphthalimide) | 2.7 | Not specified | [3] |

| Compound 15r (glycosylated naphthalimide) | 5.3 | Not specified | [3] |

| Berberine | 12 | Competitive | |

| SYSU-1 (Berberine analog) | 8.5 | Competitive |

Table 2: Non-Glycosyl-Based Inhibitors of OfHex1

| Inhibitor | Ki (µM) | Inhibition Type | Reference |

| Q2 (naphthalimide derivative) | 0.3 | Not specified | [4] |

| Compound C7 (C-glycoside triazole) | 4.39 | Not specified | [5] |

| Compound 5 (from ZINC library) | 28.9 ± 0.5 | Not specified | [6] |

| Q1 (naphthalimide derivative) | 4280 | Not specified | [4] |

The Chitin Degradation Pathway in Insects

OfHex1 functions within the broader context of the chitin metabolic pathway, which is essential for insect survival. This pathway involves both the synthesis of new chitin and the degradation of the old chitin exoskeleton during molting. The degradation process is a two-step enzymatic cascade.

First, chitinases (EC 3.2.1.14) randomly cleave the long-chain chitin polymer into smaller chitooligosaccharides. Subsequently, OfHex1 acts on these oligomers, sequentially removing N-acetylglucosamine (GlcNAc) monomers from the non-reducing end. These monomers can then be recycled for the synthesis of new chitin.

Caption: The enzymatic cascade of chitin degradation in insects.

Experimental Protocols

This section outlines the generalized experimental procedures for determining the enzyme kinetics and inhibition constants of OfHex1.

Recombinant OfHex1 Expression and Purification

-

Gene Cloning and Expression: The gene encoding OfHex1 is cloned into a suitable expression vector (e.g., pPICZαA) and transformed into an expression host, such as the yeast Pichia pastoris.

-

Protein Expression and Secretion: The transformed yeast is cultured, and protein expression is induced (e.g., with methanol). OfHex1 is typically secreted into the culture medium.

-

Purification: The culture supernatant is harvested, and the recombinant OfHex1 is purified using a series of chromatographic techniques. A common purification scheme involves:

-

Ammonium sulfate (B86663) precipitation to concentrate the protein.

-

Immobilized metal affinity chromatography (IMAC) if the protein is His-tagged.

-

Anion exchange chromatography for further purification.

-

-

Purity Assessment: The purity of the recombinant OfHex1 is assessed by SDS-PAGE.

Enzyme Kinetics Assay

A continuous colorimetric assay is typically employed to determine the kinetic parameters of OfHex1.

-

Reagents and Buffers:

-

Assay Buffer: A suitable buffer to maintain the optimal pH for enzyme activity (e.g., citrate-phosphate buffer, pH 6.0).

-

Substrate Stock Solution: A stock solution of a chromogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is prepared in the assay buffer.

-

Enzyme Solution: A solution of purified recombinant OfHex1 of known concentration.

-

Stop Solution: A basic solution (e.g., 0.2 M sodium carbonate) to stop the enzymatic reaction and develop the color of the product.

-

-

Assay Procedure:

-

A reaction mixture containing the assay buffer and varying concentrations of the substrate is pre-incubated at the optimal temperature (e.g., 37°C).

-

The reaction is initiated by the addition of the enzyme solution.

-

The reaction is allowed to proceed for a defined period during which the reaction rate is linear.

-

The reaction is terminated by the addition of the stop solution.

-

The absorbance of the released p-nitrophenol is measured at 405 nm using a spectrophotometer.

-

A standard curve of p-nitrophenol is used to convert the absorbance values to the concentration of the product formed.

-

-

Data Analysis:

-

The initial reaction velocities (V₀) are plotted against the substrate concentrations ([S]).

-

The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Inhibition Constant (Ki) Determination

-

Assay Setup:

-

The enzyme kinetics assay is performed as described above, but with the inclusion of various concentrations of the inhibitor.

-

The substrate concentration is typically kept at or below the Km value to ensure sensitive detection of competitive inhibition.

-

-

Data Analysis:

-

The type of inhibition (e.g., competitive, non-competitive, or mixed) is determined by analyzing Lineweaver-Burk plots or by fitting the data to different inhibition models.

-

For competitive inhibition, the Ki is calculated using the following equation: Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Km in the presence of the inhibitor, and [I] is the inhibitor concentration.

-

Caption: A generalized workflow for determining the kinetic parameters of OfHex1.

Conclusion

OfHex1 represents a highly viable target for the development of next-generation insecticides. A thorough understanding of its enzyme kinetics and the mechanisms of its inhibition is paramount for the rational design of potent and selective inhibitors. This guide provides a foundational resource for researchers in this field, summarizing key kinetic data and outlining the essential experimental protocols. Further research into the structure-activity relationships of OfHex1 inhibitors will undoubtedly accelerate the discovery of novel pest management solutions.

References

- 1. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]

- 2. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Expression, purification and characterization of the chitinolytic beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Molecular Basis of OfHex1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfHex1, a β-N-acetylhexosaminidase from the Asian corn borer (Ostrinia furnacalis), is a critical enzyme in the insect's chitin (B13524) degradation pathway.[1][2][3] Chitin, a major component of the insect exoskeleton, must be hydrolyzed during molting to allow for growth and development.[1][2] OfHex1's essential role in this process makes it a promising target for the development of novel, environmentally friendly insecticides.[3][4][5][6] This technical guide provides an in-depth overview of the molecular basis for the potency of inhibitors targeting OfHex1, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. While the specific inhibitor "OfHex1-IN-2" was not identified in the available literature, this document consolidates data on several potent OfHex1 inhibitors that serve as exemplary models for understanding the principles of OfHex1 inhibition.

Quantitative Data on OfHex1 Inhibitors

The potency of various compounds against OfHex1 has been quantified using standard inhibitory concentration (IC50) and inhibition constant (Ki) values. A lower value for these metrics indicates a higher potency of the inhibitor. The following table summarizes the quantitative data for several reported OfHex1 inhibitors.

| Inhibitor Class | Compound | IC50 (μM) | Ki (μM) | Notes |

| Ureido Thioglycosides | OfHex1-IN-1 | 28.1 | 25.6 | A potent and selective inhibitor.[7] |

| C-glycosidic Oximino Carbamates | Compound 7k | 47.47 | - | The first reported C-glycoside inhibitor of OfHex1 with excellent larvicidal activity.[4] |

| Glycosylated Naphthalimides | Compound 15r | - | 5.3 | Exhibits superior activity against OfHex1 and high selectivity over human hexosaminidases.[5] |

| Glycosylated Naphthalimides | Compound 15y | - | 2.7 | Demonstrates superior activity against OfHex1 and high selectivity over human hexosaminidases.[5] |

| Virtual Screening Hit | Compound 5 | >100 | 28.9 | Identified through virtual screening with significant selectivity against human hexosaminidases.[1] |

| C-glycoside Triazoles | Compound C7 | - | 4.39 | A potent inhibitor with excellent insecticidal efficacy.[8] |

Mechanism of Action: Inhibition of Chitin Catabolism

OfHex1 is an exo-splitting enzyme that cleaves terminal β-N-acetylglucosamine (GlcNAc) units from the non-reducing end of chitin oligomers.[3][9] This enzymatic activity is a crucial step in the breakdown of the old exoskeleton during the molting process. The inhibition of OfHex1 disrupts this chitin catabolism, leading to developmental defects and mortality in the insect.[10] The molecular mechanism of inhibition typically involves the inhibitor binding to the active site of the enzyme, preventing the substrate from accessing it. Molecular docking and dynamics simulations have revealed that key interactions, such as π-π stacking with tryptophan residues (e.g., Trp490) in the active site, are crucial for the high potency of these inhibitors.[8][10]

Caption: Mechanism of OfHex1 inhibition in the chitin catabolism pathway.

Experimental Protocols

The following provides a generalized methodology for determining the inhibitory potency of a compound against OfHex1, based on common practices cited in the literature.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound against OfHex1.

Materials:

-

Recombinant OfHex1 enzyme

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as substrate

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

-

Test compound (inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, a solution of OfHex1 enzyme, and varying concentrations of the test compound.

-

Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate pNP-GlcNAc to each well.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.5 M Na2CO3).

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Generalized workflow for determining the IC50 of an OfHex1 inhibitor.

Molecular Modeling and Simulation

To investigate the molecular basis of inhibitor potency and selectivity, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed.[1][5][10]

-

Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to the active site of OfHex1. It helps to identify key amino acid residues involved in the interaction and provides insights into the binding mode.[4][5]

-

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the enzyme-inhibitor complex over time. This method can be used to assess the stability of the binding and to calculate binding free energies, which correlate with the inhibitor's potency.[1][5]

These computational approaches are instrumental in the rational design and optimization of novel OfHex1 inhibitors.[5][11][12]

Conclusion

The inhibition of OfHex1 presents a viable strategy for the development of targeted and effective insecticides. The potency of inhibitors is driven by their ability to bind with high affinity to the active site of the enzyme, thereby disrupting the essential process of chitin catabolism. A combination of in vitro enzymatic assays and in silico molecular modeling provides a robust framework for the discovery and optimization of novel OfHex1 inhibitors. The data and methodologies presented in this guide offer a comprehensive resource for researchers engaged in the development of next-generation pest control agents.

References

- 1. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A novel beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis (Guenée) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, biologically evaluation and molecular docking of C-glycosidic oximino carbamates as novel OfHex1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Modeling Study for Structure Features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its Novel Inhibitor Allosamidin: Species Selectivity and Multi-Target Characteristics - East China Normal University [pure.ecnu.edu.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-oriented molecular extension strategies unlock C-glycoside insecticides targeting OfChtII and OfHex1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel β‐N‐acetyl‐d‐hexosaminidase from the insect Ostrinia furnacalis (Guenée) | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Molecular Modeling of Inhibitor Binding to OfHex1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ostrinia furnacalis, the Asian corn borer, is a significant agricultural pest causing substantial economic losses in maize and other crops. A key enzyme in its life cycle is β-N-acetyl-D-hexosaminidase (OfHex1), which is involved in chitin (B13524) degradation, a process essential for insect growth and molting.[1] The absence of chitin in plants and vertebrates makes OfHex1 an attractive target for the development of species-specific and environmentally friendly insecticides.[1][2] This technical guide provides an in-depth overview of the molecular modeling approaches used to study the binding of inhibitors to OfHex1, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the workflows involved. While this guide focuses on the general principles of inhibitor binding to OfHex1, specific examples are drawn from studies on known inhibitors due to the absence of public information on a specific inhibitor designated as "IN-2".

Data Presentation: Quantitative Analysis of OfHex1 Inhibitor Binding

The following tables summarize the quantitative data from various studies on the interaction of inhibitors with OfHex1. These include binding affinities, inhibition constants, and docking scores, providing a comparative view of the potency of different compounds.

Table 1: Experimentally Determined Inhibition Constants (Ki) and IC50 Values for OfHex1 Inhibitors

| Compound | Ki (μM) | IC50 (μM) | Notes | Reference |

| Compound 5 | 28.9 ± 0.5 | > 100 (vs. HsHexB and hOGA) | Identified via virtual screening of the ZINC library. Shows high selectivity. | [1] |

| Compound C7 | 4.39 | - | A C-glycoside triazole derivative, showing a 3.46-fold improvement over the lead compound B12. | [3] |

| Compound 15r | 5.3 | - | Glycosylated naphthalimide derivative. | [4] |

| Compound 15y | 2.7 | - | Glycosylated naphthalimide derivative with superior activity. | [4] |

| Berberine | 12 | - | Natural product inhibitor. | [5] |

| SYSU-1 (Berberine analog) | 8.5 | - | Analog of Berberine. | [5] |

| Compound 7k | - | 47.47 | C-Glycoside derivative. | [6] |

Table 2: In Silico Docking Scores and Binding Energies of OfHex1 Inhibitors

| Compound/Ligand | Docking Score (kcal/mol) | Binding Energy (MM-GBSA) (kcal/mol) | Computational Method | Reference |

| 15 Compounds (Top Hits) | ≤ -12.950 | - | Glide Docking | [2] |

| ZINC04026248 | -11.8 | - | Autodock Vina | [7] |

| TMG-chitotriomycin Analogs | - | Highly correlated with experimental data (r² = 0.92) | MM/GBSA | [8] |

Experimental and Computational Protocols

A combination of computational and experimental techniques is employed to study OfHex1-inhibitor interactions. These protocols are crucial for identifying and characterizing novel inhibitors.

Molecular Modeling and Virtual Screening Workflow

The identification of novel OfHex1 inhibitors often begins with a large-scale in silico screening of compound libraries. This process involves a multi-step workflow designed to filter and identify promising candidates for further experimental validation.

References

- 1. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Structure-oriented molecular extension strategies unlock C-glycoside insecticides targeting OfChtII and OfHex1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "In silico identification of potential inhibitors of Ostrinia furnacali" by Aileen B. Custodio and Edwin P. Alcantara [ukdr.uplb.edu.ph]

- 8. Insights into the structure-affinity relationships and solvation effects between OfHex1 and inhibitors using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Hydrophobic Interactions in OfHex1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer (Ostrinia furnacalis), is a critical enzyme in the insect's chitin (B13524) degradation pathway, making it a promising target for the development of species-specific and environmentally friendly insecticides.[1][2][3][4][5] The design of potent and selective OfHex1 inhibitors relies heavily on a detailed understanding of the molecular interactions within the enzyme's active site. This guide provides a technical overview of the hydrophobic interactions observed between OfHex1 and various reported inhibitors, supported by quantitative data, experimental and computational methodologies, and a generalized workflow for inhibitor discovery.

While this guide focuses on the general principles of hydrophobic interactions with OfHex1, it is important to note that a specific inhibitor designated "OfHex1-IN-2" is not documented in the reviewed literature. The data and methodologies presented herein are based on studies of other known OfHex1 inhibitors and serve as a comprehensive resource for researchers in this field.

Key Hydrophobic Interactions in the OfHex1 Active Site

Molecular docking and dynamics simulations, complemented by structural studies, have revealed several key hydrophobic residues within the active site of OfHex1 that play a crucial role in inhibitor binding.[6] The entrance to the active pocket is characterized by three hydrophobic walls. The left wall is composed of residues V327 and E328, the right wall by Y471 and W490, and a back wall formed by W322, W483, and V484.[7] These residues engage in hydrophobic interactions that stabilize the inhibitor within the binding pocket.

Notably, tryptophan residues, particularly Trp448 and Trp490, have been identified as critical for non-polar interactions with inhibitors.[6] For instance, π-π stacking interactions with W490 and W524 are significant in stabilizing ligands within the receptor.[8] The conformation of Trp448 can differ depending on whether the enzyme is in an "open" or "closed" state upon inhibitor binding.[6] Furthermore, a water molecule can mediate and stabilize the hydrophobic interaction between inhibitors and Trp490.[6]

Quantitative Data on OfHex1 Inhibitors

The following table summarizes the binding affinities and inhibitory activities of various compounds against OfHex1. This data provides a quantitative basis for understanding the structure-activity relationships of OfHex1 inhibitors.

| Inhibitor | Ki (μM) | IC50 (μM) | Notes |

| TMG-chitotriomycin | 0.065 | - | A highly potent and specific inhibitor.[8] |

| Berberine | 12 | - | Competitive inhibitor.[9] |

| SYSU-1 (Berberine analog) | 8.5 | - | Competitive inhibitor.[9] |

| Compound 5 (from ZINC library screen) | 28.9 ± 0.5 | >100 (against HsHexB and hOGA) | Shows significant selectivity.[4][9] |

| Glycosylated Naphthalimide (15r) | 5.3 | - | High selectivity over human hexosaminidases.[10] |

| Glycosylated Naphthalimide (15y) | 2.7 | - | High selectivity over human hexosaminidases.[10] |

| C-glycosidic oximino carbamate (B1207046) (7k) | - | 47.47 | First reported C-glycoside inhibitor of OfHex1.[11] |

Methodologies for Studying OfHex1-Inhibitor Interactions

A multi-faceted approach combining computational and experimental techniques is essential for elucidating the hydrophobic and other interactions between inhibitors and OfHex1.

Computational Methods

-

Homology Modeling: In the absence of a crystal structure, a 3D model of OfHex1 can be built using a ligand-supported homology modeling approach.[1]

-

Molecular Docking: This technique is used to predict the binding modes of substrates and inhibitors within the OfHex1 active site.[1] It helps in identifying key interacting residues and guiding the design of new inhibitors.[10][11]

-

Virtual Screening: Large compound libraries can be screened in silico to identify potential OfHex1 inhibitors.[4] This often involves a multi-step molecular docking workflow.[8]

-

Molecular Dynamics (MD) Simulations: MD simulations are performed to study the stability of the OfHex1-inhibitor complex and to analyze the molecular basis of their interactions over time.[4][6][8][10]

-

MM/GBSA Calculations: The Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) method is used to calculate the binding free energies of the inhibitor-OfHex1 complexes, providing a quantitative measure of binding affinity.[6][8]

Experimental Methods

-

Protein Expression and Purification: OfHex1 is typically expressed in a suitable host system (e.g., Pichia pastoris) and purified using chromatographic techniques.

-

Enzyme Inhibition Assays: The inhibitory activity of compounds is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. The IC50 and Ki values are then calculated.[4]

-

X-ray Crystallography: Determining the crystal structure of OfHex1 in complex with an inhibitor provides high-resolution insights into the precise binding mode and interactions.[12]

-

Site-Directed Mutagenesis: This technique is used to mutate specific amino acid residues in the active site to experimentally validate their role in inhibitor binding and catalysis.[12]

Generalized Workflow for OfHex1 Inhibitor Discovery and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of novel OfHex1 inhibitors, integrating both computational and experimental approaches.

Caption: A generalized workflow for the discovery and characterization of OfHex1 inhibitors.

Conclusion

The hydrophobic interactions within the active site of OfHex1 are critical determinants of inhibitor binding and potency. A comprehensive understanding of these interactions, gained through a combination of computational and experimental approaches, is essential for the rational design of novel and selective insecticides targeting this key pest enzyme. While specific data on "this compound" is not available, the principles and methodologies outlined in this guide provide a robust framework for researchers engaged in the development of the next generation of OfHex1 inhibitors.

References

- 1. A Modeling Study for Structure Features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its Novel Inhibitor Allosamidin: Species Selectivity and Multi-Target Characteristics - East China Normal University [pure.ecnu.edu.cn]

- 2. A modeling study for structure features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its novel inhibitor allosamidin: species selectivity and multi-target characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel beta-N-acetyl-D-hexosaminidase from the insect Ostrinia furnacalis (Guenée) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the structure-affinity relationships and solvation effects between OfHex1 and inhibitors using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biologically evaluation and molecular docking of C-glycosidic oximino carbamates as novel OfHex1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural determinants of an insect beta-N-Acetyl-D-hexosaminidase specialized as a chitinolytic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

OfHex1: A Promising Target for the Development of Novel and Selective Pesticides

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Asian corn borer, Ostrinia furnacalis, is a major agricultural pest, causing significant economic losses worldwide. The development of novel, effective, and environmentally benign pesticides is crucial for sustainable agriculture. One promising strategy is the targeted inhibition of insect-specific enzymes that are essential for their survival. OfHex1, a β-N-acetyl-D-hexosaminidase from O. furnacalis, has emerged as a compelling target for the development of such "green" pesticides. This technical guide provides an in-depth overview of OfHex1, including its function, the rationale for its selection as a pesticide target, a summary of known inhibitors, and detailed experimental protocols for its study.

OfHex1: Function and Rationale as a Pesticide Target

OfHex1 is a crucial enzyme involved in the degradation of chitin (B13524), a major component of the insect exoskeleton.[1] Specifically, it is a chitinolytic β-N-acetyl-D-hexosaminidase that plays a vital role in the molting process, or ecdysis, which is essential for insect growth and development. By breaking down the old exoskeleton, OfHex1 allows for the formation of a new, larger one. Disruption of this process is lethal to the insect.

The rationale for targeting OfHex1 for pesticide development is threefold:

-

Essentiality: RNA interference (RNAi) studies have demonstrated that silencing the OfHex1 gene in O. furnacalis leads to pupation defects and mortality, confirming its critical role in the insect's life cycle.

-

Specificity: Chitin and the chitin degradation pathway are absent in vertebrates and plants, suggesting that inhibitors of OfHex1 are likely to have high selectivity for insects and low toxicity to non-target organisms, including humans.[2]

-

Structural Uniqueness: The crystal structure of OfHex1 has been resolved, revealing unique features in its active site that can be exploited for the design of species-specific inhibitors.[1] This structural information provides a solid foundation for rational drug design and virtual screening of potential inhibitor compounds.[1][3]

Quantitative Analysis of OfHex1 Inhibitors

A growing number of compounds have been identified and synthesized as inhibitors of OfHex1. These can be broadly categorized as glycosyl-based and non-glycosyl-based inhibitors. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor. The following tables summarize the quantitative data for various classes of OfHex1 inhibitors.

Table 1: Glycosylated Naphthalimide Derivatives as OfHex1 Inhibitors

| Compound | Ki (µM) for OfHex1 | Selectivity (over HsHexB and hOGA) | Reference |

| 15r | 5.3 | High | [4] |

| 15y | 2.7 | High | [4] |

HsHexB: Human β-N-acetylhexosaminidase B; hOGA: Human O-GlcNAcase

Table 2: C-Glycosidic Oximino Carbamates as OfHex1 Inhibitors

| Compound | IC50 (µM) for OfHex1 | Larvicidal Activity against Plutella xylostella | Reference |

| 7k | 47.47 | Excellent | [5][6] |

Table 3: Berberine and its Analogs as OfHex1 Inhibitors

| Compound | Ki (µM) for OfHex1 | Inhibition Type | Reference |

| Berberine | 12 | Competitive | [7] |

| SYSU-1 | 8.5 | Competitive | [7] |

Table 4: Virtually Screened Compounds as OfHex1 Inhibitors

| Compound | Ki (µM) for OfHex1 | Selectivity (IC50 > 100 µM against HsHexB and hOGA) | Reference |

| Compound 5 | 28.9 ± 0.5 | Significant | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of OfHex1 and its inhibitors.

Recombinant OfHex1 Expression and Purification

The production of large quantities of pure and active OfHex1 is essential for biochemical and structural studies. The methylotrophic yeast Pichia pastoris is a commonly used expression system.

Protocol Overview:

-

Gene Cloning: The coding sequence of OfHex1 is cloned into a P. pastoris expression vector, such as pPICZα A, which contains a methanol-inducible alcohol oxidase 1 (AOX1) promoter and a secretion signal.

-

Transformation: The linearized expression vector is transformed into P. pastoris cells (e.g., strain X-33) by electroporation.

-

Screening and Selection: Transformants are selected on plates containing an appropriate antibiotic (e.g., Zeocin). High-expressing clones are identified by small-scale expression trials and analysis of the culture supernatant by SDS-PAGE and Western blotting.

-

Large-Scale Expression: A high-expressing clone is grown in a large volume of buffered glycerol-complex medium (BMGY) to generate biomass. The cells are then pelleted and resuspended in buffered methanol-complex medium (BMMY) to induce protein expression. Methanol is added every 24 hours to maintain induction.[8]

-

Purification: The secreted recombinant OfHex1 is purified from the culture supernatant.[8] A common purification scheme involves:

OfHex1 Enzyme Inhibition Assay

This assay is used to determine the potency of potential inhibitors.

Protocol Overview:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5). The mixture contains the purified recombinant OfHex1 enzyme and the inhibitor at various concentrations.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the increase in absorbance or fluorescence over time using a spectrophotometer or a microplate reader. The product of pNP-GlcNAc hydrolysis, p-nitrophenol, can be detected at 405 nm.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.[9]

Molecular Docking of OfHex1 Inhibitors

Molecular docking is a computational technique used to predict the binding mode of a ligand (inhibitor) to a protein (OfHex1) at the atomic level.

Protocol Overview:

-

Protein and Ligand Preparation: The 3D crystal structure of OfHex1 (e.g., PDB ID: 3NSN) is obtained from the Protein Data Bank.[3] The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the inhibitor is generated and optimized using a molecular modeling program.

-

Binding Site Definition: The active site of OfHex1 is defined based on the co-crystallized ligand or known catalytic residues.

-

Docking Simulation: A docking algorithm is used to generate a series of possible binding poses of the inhibitor within the active site of OfHex1. The poses are scored based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The top-scoring poses are analyzed to identify the most likely binding mode. The interactions between the inhibitor and the protein, such as hydrogen bonds and hydrophobic interactions, are examined.

RNA Interference (RNAi) in Ostrinia furnacalis

RNAi is a powerful technique to study gene function by silencing the expression of a target gene.

Protocol Overview:

-

dsRNA Synthesis: A DNA template corresponding to a specific region of the OfHex1 gene is amplified by PCR using primers containing T7 promoter sequences. The PCR product is then used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a T7 RNA polymerase kit.

-

dsRNA Injection: The purified dsRNA is injected into O. furnacalis larvae at a specific developmental stage (e.g., the last-instar larvae). A control group is injected with dsRNA targeting a non-related gene (e.g., GFP).

-

Phenotypic Analysis: The injected larvae are monitored for any developmental defects, such as molting failure or mortality.

-

Gene Expression Analysis: The efficiency of gene silencing is confirmed by quantifying the mRNA levels of OfHex1 in the treated larvae using quantitative real-time PCR (qRT-PCR).

Visualizations

Signaling Pathway: Chitin Degradation and the Role of OfHex1

Caption: The enzymatic cascade of chitin degradation during insect molting.

Experimental Workflow: From Target Identification to Inhibitor Validation

Caption: A typical workflow for the development of OfHex1 inhibitors.

Logical Relationship: Rationale for Targeting OfHex1

References

- 1. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Modeling Study for Structure Features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its Novel Inhibitor Allosamidin: Species Selectivity and Multi-Target Characteristics - East China Normal University [pure.ecnu.edu.cn]

- 5. Design, synthesis, biologically evaluation and molecular docking of C-glycosidic oximino carbamates as novel OfHex1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Expression, Purification, and Characterization of Recombinant Human Pancreatic Duodenal Homeobox-1 Protein in Pichia Pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Molecular Docking Studies of OfHex1 Inhibitors

A note on the topic: Publicly available research does not contain specific information on a compound designated "IN-2" in the context of molecular docking with Ostrinia furnacalis β-N-acetyl-D-hexosaminidase (OfHex1). This guide, therefore, provides a comprehensive overview of the methodologies and findings from various molecular docking studies on different inhibitors of OfHex1, synthesizing the current state of research in this area for researchers, scientists, and drug development professionals.

Ostrinia furnacalis, the Asian corn borer, is a significant agricultural pest, and its chitinolytic enzyme OfHex1 is a promising target for the development of species-specific and environmentally benign insecticides.[1][2][3][4] Molecular docking is a key computational technique used to predict the binding orientation and affinity of small molecules to their protein targets, thereby guiding the design and discovery of potent inhibitors.[5]

Quantitative Data from Molecular Docking and Inhibition Assays

The following table summarizes the quantitative data for various inhibitors of OfHex1, compiled from multiple studies. This includes docking scores, binding energies, and experimentally determined inhibitory activities (Kᵢ or IC₅₀ values).

| Compound/Inhibitor | Docking Score (kcal/mol) | Glide Binding Energy (kcal/mol) | Inhibition Constant (Kᵢ) (μM) | IC₅₀ (μM) | Reference |

| TMG-chitotriomycin | ≤ −12.950 (Reference) | - | - | - | [3][6] |

| Compound 15r | - | - | 5.3 | - | [7] |

| Compound 15y | - | - | 2.7 | - | [7] |

| Compound 5 | - | - | 28.9 ± 0.5 | > 100 (vs HsHexB & hOGA) | [4][8] |

| Phlegmacin B₁ | - | - | 26 | - | [9] |

| Berberine | - | - | 12 | - | [9] |

| Compound 2 | - | - | 11.2 | - | [9] |

| Compound 10k | - | - | 4.30 | - | [9] |

| Compound 10u | - | - | 3.72 | - | [9] |

| Compound 10v | - | - | 4.56 | - | [9] |

| C-glycoside 7k | - | - | - | 47.47 | [10] |

| 18 Unique Conformers | ≤ −12.950 | ≤ −31 | - | - | [3][6] |

Experimental Protocols: A Generalized Workflow for OfHex1 Docking

The following protocol represents a generalized workflow for virtual screening and molecular docking of OfHex1 inhibitors, based on methodologies reported in the literature.[1][3][5][11]

1. Target Protein Preparation:

-

The crystal structure of OfHex1, often complexed with a known inhibitor like TMG-chitotriomycin (PDB ID: 3NSN), is used as the starting point.[1][3]

-

The protein structure is prepared using tools like the Protein Preparation Wizard in the Schrödinger Suite. This involves assigning bond orders, adding hydrogens, creating disulfide bonds, filling in missing side chains and loops, and performing a restrained energy minimization to relieve steric clashes.

-

Water molecules beyond a certain distance (e.g., 5 Å) from the active site are typically removed.

2. Ligand Preparation:

-

A library of compounds for virtual screening is prepared. This can be a commercial library like ZINC or a custom library of "insecticide-like" compounds.[1][4][5]

-

Ligands are prepared using tools like LigPrep in the Schrödinger Suite.[1][11] This process generates various tautomeric and ionization states at a physiological pH range, and produces low-energy 3D conformers for each ligand.

3. Receptor Grid Generation:

-

A receptor grid is generated around the active site of OfHex1. The grid box is typically centered on the co-crystallized ligand or key active site residues.

-

The size of the grid box is defined to encompass the entire binding pocket.

4. Molecular Docking:

-

Molecular docking is performed using software such as Glide (Schrödinger Suite).[1][3][6]

-

The prepared ligands are docked into the receptor grid. Docking can be performed at different precision levels (e.g., High Throughput Virtual Screening - HTVS, Standard Precision - SP, and Extra Precision - XP).

-

The docking results are scored based on the predicted binding affinity (e.g., GlideScore). Hits are often selected based on a docking score better than a reference inhibitor.[1][3]

5. Post-Docking Analysis and Refinement:

-

The binding poses of the top-ranked compounds are visually inspected to analyze key interactions with active site residues.

-

Molecular Dynamics (MD) simulations using software like Desmond are often performed on the top-ranked ligand-protein complexes to assess the stability of the binding pose and interactions over time.[1][7][11]

-

Binding free energies can be calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to further refine the ranking of potential inhibitors.[6][12]

Visualizations: Workflows and Interactions

The following diagrams illustrate the typical workflow for identifying OfHex1 inhibitors and the key interactions within the enzyme's active site.

Caption: Virtual screening and molecular docking workflow for OfHex1 inhibitors.

Caption: Key molecular interactions between inhibitors and the OfHex1 active site.

Key Findings and Molecular Interactions

Molecular docking and subsequent molecular dynamics simulations have revealed several key amino acid residues in the active site of OfHex1 that are crucial for inhibitor binding.[12] These include:

-

Hydrogen Bonding: Residues such as E328 and Y475 are frequently involved in hydrogen bonding with inhibitors, anchoring them in the active site.[6]

-

π-π Stacking and Hydrophobic Interactions: Aromatic residues, particularly W490, W524, and W448, play a significant role in stabilizing the inhibitors through π-π stacking and other hydrophobic interactions.[6][12] The binding pocket of OfHex1 is predominantly hydrophobic, making these interactions a major driving force for ligand binding.[5][12]

The conformational state of certain residues, like the "open-close" mechanism of Glu368 and Trp448, can also influence the binding and dissociation of inhibitors.[13] Understanding these detailed interactions is vital for the rational design and optimization of novel, potent, and selective OfHex1 inhibitors for pest management.[4][7]

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Modeling Study for Structure Features of β-N-acetyl-D-hexosaminidase from Ostrinia furnacalis and its Novel Inhibitor Allosamidin: Species Selectivity and Multi-Target Characteristics - East China Normal University [pure.ecnu.edu.cn]

- 3. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel insect β-N-acetylhexosaminidase OfHex1 inhibitors based on virtual screening, biological evaluation, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Novel Potential β-N-Acetyl-D-Hexosaminidase Inhibitors by Virtual Screening, Molecular Dynamics Simulation and MM-PBSA Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, Optimization, and Evaluation of Glycosylated Naphthalimide Derivatives as Efficient and Selective Insect β- N-Acetylhexosaminidase OfHex1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, biologically evaluation and molecular docking of C-glycosidic oximino carbamates as novel OfHex1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-guided computational insecticide discovery targeting β-N-acetyl-D-hexosaminidase of Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insights into the structure-affinity relationships and solvation effects between OfHex1 and inhibitors using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational Study for the Unbinding Routes of β- N-Acetyl-d-Hexosaminidase Inhibitor: Insight from Steered Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for OfHex1

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfHex1, a β-N-acetyl-D-hexosaminidase from the Asian corn borer (Ostrinia furnacalis), is a critical enzyme involved in the degradation of chitin (B13524), a major component of the insect exoskeleton.[1][2][3] The proper functioning of OfHex1 is essential for the insect's molting and pupation processes.[1][4] Inhibition of this enzyme disrupts these vital developmental stages, making it an attractive target for the development of novel and potentially species-specific insecticides.[5][6] This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay to screen and characterize potential inhibitors of OfHex1, such as the hypothetical inhibitor OfHex1-IN-2.

The assay is based on a colorimetric method using the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). OfHex1 catalyzes the hydrolysis of pNP-GlcNAc, releasing p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm under alkaline conditions. The rate of p-nitrophenol production is proportional to the enzyme activity. By measuring the enzyme activity in the presence of varying concentrations of an inhibitor, the potency of the inhibitor can be determined.

Signaling Pathway and Experimental Workflow

The biological role of OfHex1 is central to the chitin degradation pathway in insects. During molting, chitin in the old exoskeleton is broken down into smaller units to be recycled for the synthesis of the new exoskeleton. OfHex1 acts as an exo-splitting enzyme, cleaving single N-acetyl-β-D-glucosamine (GlcNAc) units from the non-reducing ends of chitin oligomers.[2][3]

Caption: Chitin Degradation Pathway and the Role of OfHex1 Inhibition.

The following diagram outlines the general workflow for the OfHex1 in vitro enzyme inhibition assay.

Caption: Workflow for the OfHex1 In Vitro Enzyme Inhibition Assay.

Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for screening multiple inhibitor concentrations.

Materials and Reagents

-

OfHex1 Enzyme: Purified recombinant OfHex1. The enzyme can be expressed and purified from various systems.[2][3]

-

Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

-

Inhibitor: this compound (or other test compounds)

-

Assay Buffer: 50 mM Sodium Acetate (B1210297) Buffer, pH 5.5 (or other buffer optimized for OfHex1 activity)

-

Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)

-

Vehicle: Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent for the inhibitor

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to the optimal temperature for OfHex1 (e.g., 37°C)

Preparation of Solutions

-

Assay Buffer (50 mM Sodium Acetate, pH 5.5): Prepare by dissolving the appropriate amount of sodium acetate in distilled water and adjusting the pH to 5.5 with acetic acid.

-

OfHex1 Enzyme Solution: Dilute the purified OfHex1 enzyme stock to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

pNP-GlcNAc Substrate Solution (e.g., 1 mM): Dissolve pNP-GlcNAc in Assay Buffer to the desired final concentration. This may require gentle warming to fully dissolve.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in the same solvent to cover a range of concentrations for IC₅₀ determination.

-